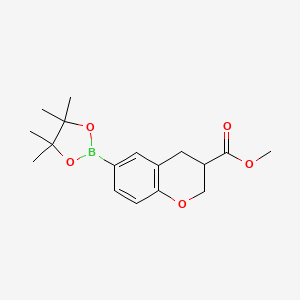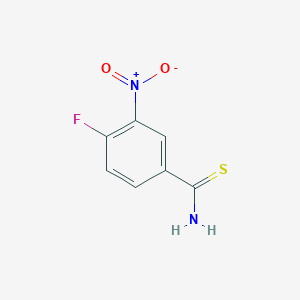![molecular formula C9H16ClNO2 B13623212 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a substitution reaction using a suitable ethenylating agent.
Acetylation: The acetic acid moiety is introduced through an acetylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid hydrochloride
- 2-[(3R,4S)-3-methylpiperidin-4-yl]acetic acid hydrochloride
- 2-[(3R,4S)-3-propylpiperidin-4-yl]acetic acid hydrochloride
Uniqueness
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-7-6-10-4-3-8(7)5-9(11)12;/h2,7-8,10H,1,3-6H2,(H,11,12);1H/t7-,8-;/m0./s1 |
InChI Key |
QLJLKTLSQFNKNY-WSZWBAFRSA-N |
Isomeric SMILES |
C=C[C@H]1CNCC[C@H]1CC(=O)O.Cl |
Canonical SMILES |
C=CC1CNCCC1CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



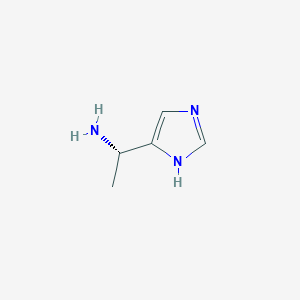
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
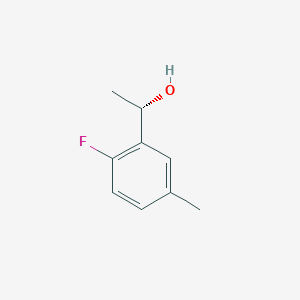

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)

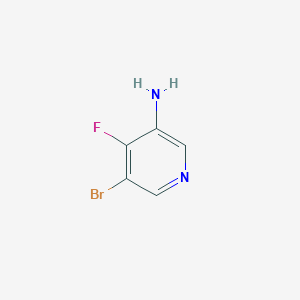

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
